molecular formula C13H14F3NO B2697162 1-[4-(Trifluoromethyl)benzoyl]piperidine CAS No. 411209-38-6

1-[4-(Trifluoromethyl)benzoyl]piperidine

Cat. No.: B2697162
CAS No.: 411209-38-6
M. Wt: 257.256
InChI Key: ZZSDOSQRNQXQJJ-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)benzoyl]piperidine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a piperidine ring

Preparation Methods

The synthesis of 1-[4-(Trifluoromethyl)benzoyl]piperidine typically involves the reaction of 4-(trifluoromethyl)benzoyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

4-(Trifluoromethyl)benzoyl chloride+PiperidineThis compound+HCl\text{4-(Trifluoromethyl)benzoyl chloride} + \text{Piperidine} \rightarrow \text{this compound} + \text{HCl} 4-(Trifluoromethyl)benzoyl chloride+Piperidine→this compound+HCl

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-[4-(Trifluoromethyl)benzoyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols.

Scientific Research Applications

1-[4-(Trifluoromethyl)benzoyl]piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with enhanced chemical stability and biological activity.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound’s unique properties make it valuable in the production of materials with specialized functions, such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)benzoyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form stable interactions with target proteins, contributes to its biological activity.

Comparison with Similar Compounds

1-[4-(Trifluoromethyl)benzoyl]piperidine can be compared with other similar compounds, such as:

    1-[4-(Trifluoromethyl)benzyl]piperidine: This compound has a similar structure but with a benzyl group instead of a benzoyl group, leading to differences in reactivity and biological activity.

    4-(Trifluoromethyl)benzylpiperazine: Another related compound with a piperazine ring, which may exhibit different pharmacological properties due to the presence of the piperazine moiety.

The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

piperidin-1-yl-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)11-6-4-10(5-7-11)12(18)17-8-2-1-3-9-17/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSDOSQRNQXQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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